1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H6BNO2 |
|---|---|
Molecular Weight |
158.95 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbonitrile |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,5H2 |
InChI Key |
AYBDSUGNAKXHJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl-Substituted Benzonitrile Precursors
The synthesis of benzoxaborole derivatives often begins with regioselective bromination of methyl-substituted benzonitriles. For 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, 3-methyl-4-cyanobenzonitrile serves as a key intermediate. In a protocol adapted from, bromination is achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 25°C for 12 hours. This method avoids radical side reactions by excluding light and achieves a 92.9% yield of 3-bromo-4-methylbenzonitrile (Table 1).
Table 1: Bromination Optimization for 3-Bromo-4-methylbenzonitrile
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Brominating Agent | NBS (1.1 equiv) | 92.9 | 99 |
| Solvent | H<sub>2</sub>SO<sub>4</sub> (50%) | – | – |
| Temperature | 25°C | – | – |
| Reaction Time | 12 h | – | – |
Hydroxymethylation and Boronate Cyclization
The brominated intermediate undergoes radical bromination at the methyl group using NBS and benzoyl peroxide (BPO) in acetonitrile at 80°C, yielding 3-bromo-4-(bromomethyl)benzonitrile. Subsequent hydrolysis with calcium carbonate in 1,4-dioxane converts the bromomethyl group to a hydroxymethyl moiety. The critical boronate ring formation is achieved via lithiation with n-butyllithium (−77°C) and quenching with triisopropyl borate, followed by acid hydrolysis. This step provides 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-4-carbonitrile in 89% yield after trituration.
| Component | Quantity/Concentration | Role |
|---|---|---|
| Bis(pinacolato)diboron | 1.1 equiv | Boron source |
| Pd(dppf)Cl<sub>2</sub> | 0.05 mol % | Catalyst |
| K<sub>2</sub>CO<sub>3</sub> | 3.0 equiv | Base |
| Temperature | 85–90°C | – |
Post-coupling, acidic hydrolysis removes the acetyl protecting group and forms the boronate ring, achieving a 73% overall yield from the brominated precursor.
Nitro-to-Boronate Conversion via Sandmeyer Reaction
Nitro Reduction and Diazotization
A third route, detailed in, begins with 4-cyano-3-nitrobenzenes. Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized using sodium nitrite in sulfuric acid. Subsequent Sandmeyer reaction with a diboron reagent introduces the boronate ester. For example, treatment of 4-cyano-3-aminobenzene with NaNO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> followed by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronate intermediate, which is hydrolyzed to the target compound in 68% yield.
Key Challenges :
-
Regioselectivity : Competing bromination at adjacent positions requires precise control of reaction conditions.
-
Catalyst Recycling : Flow hydrogenation systems improve Pd/C recovery, reducing costs by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
| Method | Key Steps | Overall Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Bromination-Cyclization | Bromination, lithiation, hydrolysis | 78 | Moderate | High |
| Suzuki-Miyaura | Acetylation, coupling, hydrolysis | 73 | Low | Medium |
| Sandmeyer Route | Diazotization, borylation | 68 | High | Low |
Mechanistic Insights and Process Optimization
Chemical Reactions Analysis
Formation of the Benzoxaborole Core
A critical step involves the hydroboration of substituted bromobenzonitriles. For example, 3-bromo-4-(hydroxymethyl)benzonitrile (3) reacts with triisopropyl borate and n-butyllithium (n-BuLi) at −77 °C to form 1-hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carbonitrile (4) . This process achieves an 89% yield after purification .
Reaction Conditions :
-
Reagents : Triisopropyl borate (2 equiv), n-BuLi (2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Quenching : 1 M HCl
-
Purification : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄ .
Functional Group Transformations
The nitrile group in 4 undergoes hydrolysis to form carboxamide derivatives. For instance, treatment with methanesulfonic acid at 90 °C converts 4 to 1-hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carboxamide (5) .
Reaction Conditions :
-
Reagent : Methanesulfonic acid (30 equiv)
-
Temperature : 90 °C, 16 h
-
Workup : Neutralization with NaOH, reverse-phase chromatography .
Functional Group Reactivity
The compound’s hydroxyl and nitrile groups enable diverse chemical transformations:
Oxidation/Reduction
-
Hydroxyl Group : Can be oxidized to ketones or aldehydes using reagents like KMnO₄ or CrO₃.
-
Nitrile Group : Hydrolysis to carboxylic acids or amides under acidic/basic conditions.
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution. For example, 6-aminobenzo[c] oxaborol-1(3H)-ol (6) can react with activated carboxylic acids (e.g., using HATU and DIEA) to form amide derivatives .
Example Reaction :
Acylated Derivatives (2a–i)
Functional Group Transformations
Hydroboration
The formation of the oxaborole ring involves triisopropyl borate acting as a boron source. The reaction proceeds via nucleophilic attack by the hydroxyl group on the boron reagent, followed by cyclization to form the heterocyclic structure .
Hofmann Rearrangement
The conversion of carboxamide 5 to amine 6 occurs via a rearrangement mechanism. Sodium hydroxide deprotonates the amide, forming an intermediate that undergoes elimination to yield the amine .
Scientific Research Applications
Antimicrobial Activity
Overview
Benzoxaboroles, including 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, have been recognized for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi.
Case Studies
- Antifungal Activity : A study focused on the synthesis of 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (AN2690), which demonstrated efficacy against Trichophyton rubrum, a common cause of onychomycosis. The compound showed promising results in vitro, leading to its consideration for clinical trials .
- Antibacterial Properties : Another investigation highlighted the effectiveness of benzoxaboroles against Mycobacterium tuberculosis by targeting bacterial leucyl-tRNA synthetase (LeuRS). Compounds derived from this class exhibited selective inhibition and were effective in vitro against resistant strains .
Treatment of Parasitic Infections
Overview
The compound has also been evaluated for its potential in treating parasitic diseases.
Case Studies
- Trypanosomiasis : SCYX-7158, a derivative of benzoxaborole, was shown to cure stage 2 trypanosomiasis in mouse models. The treatment demonstrated significant reductions in parasitemia when administered orally, indicating its potential as an effective therapeutic agent against Trypanosoma brucei .
- Antimalarial Activity : Research into structure-activity relationships (SAR) revealed that certain benzoxaboroles exhibit potent antimalarial activity against Plasmodium falciparum. Compounds synthesized during this study showed IC50 values ranging from 0.2 to 22 nM, highlighting their potential as new antimalarial agents .
Formulation and Delivery Systems
Overview
Research has explored novel formulations to enhance the bioavailability and effectiveness of benzoxaboroles.
Innovative Approaches
- Polymer Coatings : Benzoxaboroles have been investigated for incorporation into polymeric systems such as polyethylene glycol (PEG) and polyacrylamide to improve drug delivery mechanisms .
- Topical Applications : Crisaborole (a related compound) has been developed as a topical treatment for eczema, showcasing the versatility of benzoxaborole derivatives in dermatological applications .
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can block essential biological pathways, leading to the compound’s antifungal and antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
Crisaborole (4-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile)
- Molecular Formula: C₁₄H₁₀BNO₃
- Molecular Weight : 251.1 g/mol
- Key Features : A 5-oxybenzonitrile-substituted benzoxaborole approved by the FDA in 2016 for treating atopic dermatitis. The benzonitrile group enhances its pharmacokinetic stability and PDE4 inhibitory activity .
- Applications : Topical anti-inflammatory agent targeting phosphodiesterase-4 (PDE4) in eczema .
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile
- Molecular Formula: C₉H₅BNO₂ (isomer)
- Molecular Weight : 175.97 g/mol
- Key Features : Positional isomer with the nitrile group at position 4. Marketed as a building block (e.g., CymitQuimica, €566/50 mg), its applications focus on synthetic intermediates rather than direct therapeutic use .
Comparison Table: Structural Analogs
Functional Group Variations
Carboxylic Acid Derivatives
- 3-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid (C₁₀H₁₁BO₄, MW 206.00): Enhanced hydrophilicity due to the carboxylic acid group, suitable for aqueous-phase applications .
- 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid (C₉H₉BO₄, MW 192.03): Acetic acid substituent improves metal-binding capacity, relevant in corrosion inhibition .
Halogen-Substituted Derivatives
- 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (C₇H₆BClO₂): Chlorine at position 4 increases electrophilicity, with a predicted pKa of 6.45, making it a candidate for catalytic applications .
- Tavaborole (5-Fluoro derivative): Fluorine’s electronegativity enhances antifungal activity by improving target enzyme (leucyl-tRNA synthetase) binding .
Pharmacological and Physicochemical Properties
- Solubility : Nitrile-substituted derivatives (e.g., 4-carbonitrile) exhibit lower aqueous solubility compared to carboxylic acid analogs but higher lipid solubility, favoring blood-brain barrier penetration .
- Stability : Crisaborole demonstrates stability under stress conditions (acid, base, oxidation) via validated HPLC methods, whereas chloro- and fluoro-derivatives may require specialized storage .
- Bioactivity :
Biological Activity
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) is a boron-containing compound that has garnered interest for its potential biological activities, particularly in the field of antibiotic development. This article aims to synthesize the available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Research indicates that 1-hydroxy-1,3-dihydro-2,1-benzoxaborole derivatives exhibit antibacterial activity primarily through the inhibition of bacterial protein synthesis. The boron atom plays a crucial role in the interaction with target proteins, potentially disrupting their function and leading to bacterial cell death .
Antibacterial Efficacy
A significant study explored the pharmacokinetics and metabolism of GSK2251052, a related compound within the same class. This study demonstrated that compounds like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile exhibit potent activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Streptococcus pneumoniae | 0.25 | |
| Enterococcus faecalis | 1.0 | |
| Escherichia coli | >32 |
Case Studies
A clinical trial involving healthy adult males assessed the pharmacokinetics of GSK2251052 after intravenous administration. The results indicated favorable absorption and distribution characteristics, suggesting that similar compounds could be effective in treating systemic infections caused by susceptible bacteria .
Toxicity and Safety Profile
While initial studies suggest a relatively safe profile for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, further investigations are necessary to fully understand its toxicity and long-term safety. The compound's interaction with human proteins and potential off-target effects remain areas for future research.
Q & A
Q. What are the recommended safety protocols for handling 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods for reactions and ensure proper ventilation. Avoid open-air handling to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use face shields during high-risk procedures (e.g., grinding or heating) .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation or moisture absorption .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations .
Q. What synthetic routes are commonly employed for the preparation of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, and how can reaction conditions be optimized?
Answer:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Answer:
- Spectroscopy:
- Crystallography: X-ray diffraction reveals hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the benzoxaborole core) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational modeling predictions for the compound's conformational dynamics?
Answer:
- Cross-Validation: Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-calculated shifts using solvent-corrected models (e.g., IEFPCM for aqueous environments) .
- Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in the benzoxaborole core) .
- Crystallographic Alignment: Overlay X-ray structures with computational geometries to identify discrepancies in bond angles or torsion .
Q. What strategies are recommended for designing experiments to study the compound's reactivity under varying pH conditions, particularly in aqueous environments?
Answer:
- pH Titration Studies: Use buffered solutions (pH 2–12) to monitor borole ring hydrolysis via UV-Vis spectroscopy (absorbance shifts at 270–300 nm) .
- Kinetic Analysis: Employ stopped-flow techniques to measure reaction rates of hydrolysis or nucleophilic substitution .
- Stability Testing: Combine HPLC and mass spectrometry to identify degradation products (e.g., boronic acid derivatives) .
Q. How should discrepancies in biological activity data be analyzed when the compound is tested across different cell lines or assay conditions?
Answer:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) and normalize data to cell viability metrics (e.g., MTT assays) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across cell lines, accounting for variables like membrane permeability or efflux pump activity .
- Mechanistic Studies: Perform target engagement assays (e.g., SPR or thermal shift) to confirm binding specificity to intended biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
